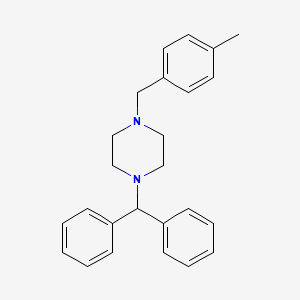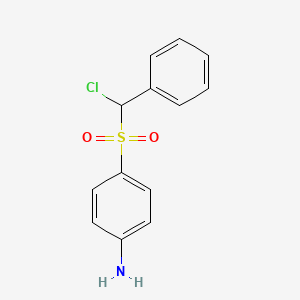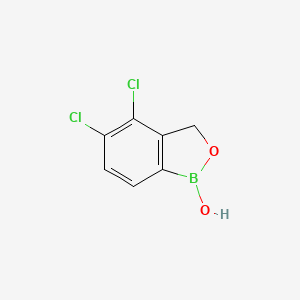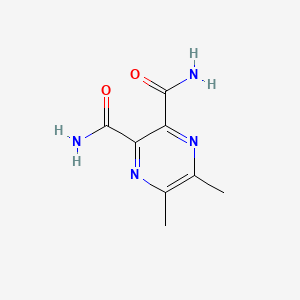
1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of acetophenone, characterized by the presence of a hydroxymethyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE can be synthesized through the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method involves the bromination of the acetophenone derivative, followed by deprotection of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and deprotection reactions, under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 1-(4-CARBOXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE
Reduction: 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is used in scientific research for:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE involves its reactive functional groups. The bromine atom and carbonyl group are key sites for chemical reactions, allowing the compound to participate in various organic transformations. The hydroxymethyl group can undergo oxidation or reduction, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE
- 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHANONE
Uniqueness
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
1844064-89-6 |
|---|---|
Molekularformel |
C9H9BrO2 |
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
1-[4-bromo-3-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
GJPHOKGFGGIQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)


methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)




![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)

